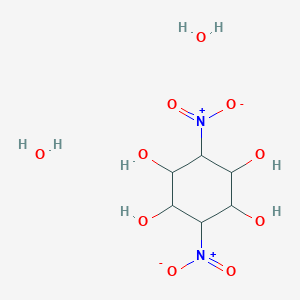
2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate
Overview
Description
2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate is a chemical compound with the molecular formula C6H14N2O10 . It is also known by several synonyms such as TIMTEC-BB SBB007697 and 1,4-DIDEOXY-1,4-DINITRO-NEO-INOSITOL . The IUPAC name for this compound is 3,6-dinitrocyclohexane-1,2,4,5-tetrol .
Molecular Structure Analysis
The InChI key for this compound is QGRCHCXTJJGBKG-UHFFFAOYSA-N . The InChI string is InChI=1S/C6H10N2O8/c9-3-1 (7 (13)14)4 (10)6 (12)2 (5 (3)11)8 (15)16/h1-6,9-12H . The canonical SMILES representation is C1 (C (C (C (C (C1O)O) [N+] (=O) [O-])O)O) [N+] (=O) [O-] .Physical And Chemical Properties Analysis
The molecular weight of 2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate is 274.18 . The density of this compound is 1.85g/cm3 .Scientific Research Applications
Synthesis and Chemistry
The chemistry of cyclohexane derivatives, including the synthesis and study of their properties, has been a significant area of research. For instance, the synthesis of cyclohexane-1,2,3,4-tetraols through dihydroxylation and reduction processes has been demonstrated, providing a pathway to natural products with specific stereochemistry (Valente et al., 2009). Additionally, the synthesis and detonation properties of derivatives like 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene, which bear structural resemblance, have been explored, offering insights into the design of energetic materials (Zhang et al., 2017).
Environmental Exposure and Plasticizers
Research has also delved into the environmental exposure to plasticizers, such as cyclohexane dicarboxylic acid diisononyl ester (DINCH), highlighting the significance of understanding the impact of cyclohexane derivatives on human health and the environment (Silva et al., 2013). The identification of new generation plasticizers involving cyclohexane structures, like DINCH, and their analysis through GC/MS and ESI/MS techniques, further underscore the relevance of cyclohexane derivatives in industrial applications (Dziwiński et al., 2017).
Catalysis and Chemical Reactions
In the field of catalysis, research has shown the high selectivity of bis(imino)pyridine iron catalysts for the hydrosilylation of cyclohexane derivatives, which is crucial for manufacturing processes like the production of low rolling resistance tires (Atienza et al., 2012). The study of bromination and other addition reactions of cyclohexadiene and its derivatives also provides valuable insights into the selectivity and mechanisms of chemical reactions involving cyclohexane frameworks (Han et al., 1999).
properties
IUPAC Name |
3,6-dinitrocyclohexane-1,2,4,5-tetrol;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O8.2H2O/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16;;/h1-6,9-12H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPMBDKMVQVWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)[N+](=O)[O-])O)O)[N+](=O)[O-].O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



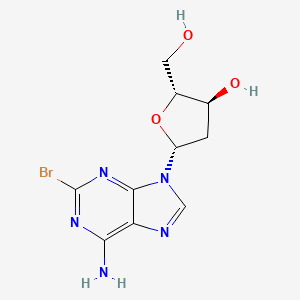

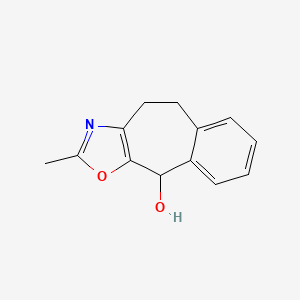
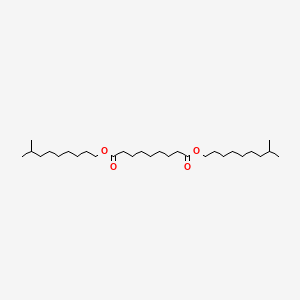
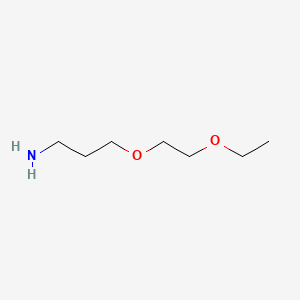

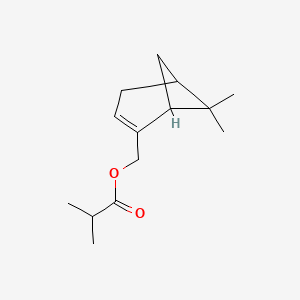
![3-(2-Hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1615975.png)


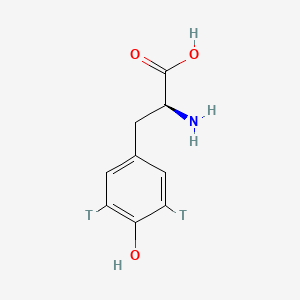
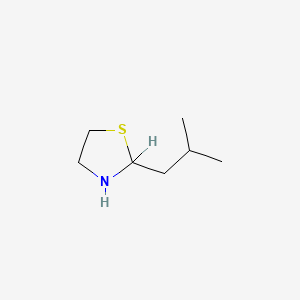
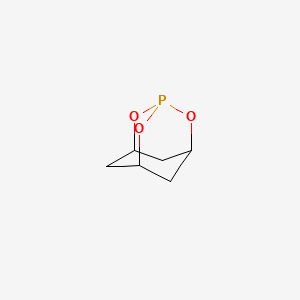
![Bicyclo[2.2.1]hept-2-en-7-one](/img/structure/B1615988.png)